molecular formula C21H21ClN4O B2867081 N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251622-97-5

N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2867081
CAS No.: 1251622-97-5
M. Wt: 380.88
InChI Key: MUPPKODCJWJBIU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

  • 7-Methyl group: Enhances lipophilicity and steric bulk at position 5.
  • 3-Chloro-4-methylphenyl substituent at position 4: Combines electron-withdrawing (chloro) and electron-donating (methyl) groups, modulating electronic and steric properties.

Properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPKODCJWJBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a naphthyridine core, nitration followed by reduction can introduce amino groups.

    Substitution Reactions: Introducing the 3-chloro-4-methylphenyl group through nucleophilic substitution.

    Amidation: Forming the final compound by reacting with pyrrolidine under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen atoms like chlorine can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules.

Biology

Biologically, naphthyridine derivatives are often studied for their antimicrobial and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. Generally, naphthyridine derivatives might interact with DNA or proteins, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications.

Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives

Compound Name (ID) Molecular Formula Position 4 Substituent Position 3 Substituent Notable Features
Target Compound C22H22ClN4O 3-Chloro-4-methylphenyl Pyrrolidine-1-carbonyl Balanced lipophilicity and steric bulk
L968-0094 C20H18ClFN4O 4-Chloro-2-fluorophenyl Pyrrolidine-1-carbonyl Fluorine increases electronegativity
2c (7-Methyl-3-(morpholinomethyl)-...) C21H23N3O2 Phenyl Morpholinomethyl Oxygen in morpholine enhances polarity
2d (3-((Diethylamino)methyl)-...) C20H24N4O Phenyl Diethylaminomethyl Flexible alkyl chain for solubility
Key Observations:

Aromatic Ring Modifications :

  • The target compound ’s 3-chloro-4-methylphenyl group balances steric (methyl) and electronic (chloro) effects. In contrast, L968-0094 features a 4-chloro-2-fluorophenyl group, where fluorine’s electronegativity may enhance binding specificity compared to methyl.
  • Compounds 2c and 2d retain a simple phenyl group at position 4, prioritizing structural simplicity.

Morpholinomethyl (2c) and diethylaminomethyl (2d) introduce polar or flexible groups, likely improving aqueous solubility but reducing membrane permeability.

Implications of Substituent Variations

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and influence π-π stacking in target binding. Fluorine in L968-0094 may offer metabolic resistance compared to chlorine.
  • Methyl Groups : Increase lipophilicity (target compound) but reduce polarity.
  • Pyrrolidine vs.

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